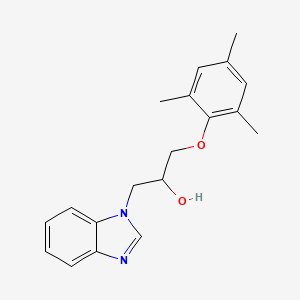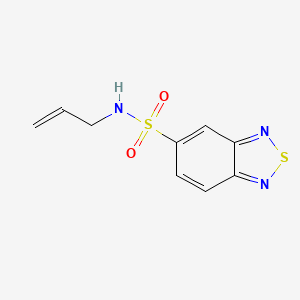
2-(1,3-benzodioxol-5-yl)-N-(3,5-dimethoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(3,5-dimethoxybenzyl)ethanamine, commonly known as MDA or "Sally," is a psychoactive drug that belongs to the amphetamine class of drugs. It has been studied for its potential use in scientific research due to its unique chemical properties and effects on the body. In
Mecanismo De Acción
MDA acts on the body's serotonin system by binding to serotonin transporters and causing them to release serotonin into the synapse. This causes an increase in serotonin levels in the brain, leading to feelings of euphoria, empathy, and increased sociability. MDA also acts as a dopamine releaser, causing an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
MDA has a number of biochemical and physiological effects on the body. It causes an increase in heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and sweating. MDA can also cause changes in mood, perception, and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDA has a number of advantages and limitations for use in lab experiments. Its effects on the serotonin system make it useful for studying mood disorders and the effects of serotonin on the body. However, its psychoactive effects make it difficult to use in controlled experiments, as it can cause changes in mood and perception that may interfere with the results of the experiment.
Direcciones Futuras
There are a number of future directions for research on MDA. One area of research is the potential use of MDA in treating depression, anxiety, and other mood disorders. Another area of research is the development of new drugs that mimic the effects of MDA without the psychoactive effects. Additionally, research is needed to better understand the long-term effects of MDA on the body and brain, as well as its potential for abuse and addiction.
Métodos De Síntesis
MDA is synthesized by combining safrole and isosafrole in the presence of a strong acid catalyst. The resulting mixture is then treated with hydrogen gas and palladium on carbon to reduce the double bond and form MDA. This synthesis method is complex and requires specialized equipment and expertise to perform.
Aplicaciones Científicas De Investigación
MDA has been studied for its potential use in scientific research due to its effects on the body's serotonin system. It is believed to act as a serotonin releaser, causing an increase in serotonin levels in the brain. This effect has been studied for its potential use in treating depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-7-14(8-16(10-15)21-2)11-19-6-5-13-3-4-17-18(9-13)23-12-22-17/h3-4,7-10,19H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORGUNRYGWKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)

![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)




![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5105838.png)
